2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-16-5-7-20(8-6-16)21(24-9-11-27-12-10-24)15-23-28(25,26)22-14-18(3)17(2)13-19(22)4/h5-8,13-14,21,23H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJEUNFYQQRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Substituents:
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled reaction conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the morpholino and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Comparison
The compound 4-methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d) () serves as a relevant comparator. Key structural differences include:
| Feature | Target Compound | Compound 15d |
|---|---|---|
| Benzene Ring Substituents | 2,4,5-Trimethyl | 4-Methyl |
| N-Substituent | Morpholino-ethyl-p-tolyl | Thiazole-hydrazono-p-tolyl system |
| Heterocyclic Motifs | Morpholine | Thiazole and dihydrothiazole rings |
| Molecular Complexity | Moderate (single heterocycle) | High (multiple conjugated rings, hydrazono groups) |
The target compound’s morpholino group enhances hydrophilicity, while 15d’s thiazole-hydrazono system introduces rigidity and π-conjugation, likely affecting binding affinity and solubility .
Elemental Analysis and Physicochemical Properties
Experimental data for 15d () provides a benchmark for comparison:
| Parameter | Compound 15d (C₂₂H₂₁N₇O₃S₃) | Target Compound (Theoretical)* |
|---|---|---|
| C (%) | 50.02 (Calcd: 50.08) | ~60–65 (estimated) |
| H (%) | 3.97 (Calcd: 4.01) | ~6–7 |
| N (%) | 18.53 (Calcd: 18.58) | ~8–10 |
| S (%) | 18.21 (Calcd: 18.23) | ~7–9 |
| O (%) | Not reported | ~10–12 |
*Theoretical values for the target compound are extrapolated based on its molecular formula (C₂₃H₃₁N₃O₃S). Key differences arise from the absence of sulfur-rich thiazole rings in the target compound, reducing its overall sulfur content compared to 15d. The morpholino group likely increases oxygen content, improving aqueous solubility .
Biological Activity
2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a substituted benzene ring, which is further linked to a morpholino group. The molecular formula is , with a molecular weight of approximately 344.46 g/mol. The structural configuration contributes to its biological activity by influencing interactions with biological targets.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes, which could be relevant for this compound as well.
- Antimicrobial Properties : Sulfonamides generally exhibit antibacterial activity by interfering with folate synthesis in bacteria. Studies have suggested that the compound may also possess similar properties.
Antimicrobial Activity
A study evaluating various sulfonamide derivatives reported that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 128 µg/mL for different strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Similar Sulfonamide A | 16 | S. aureus |
| Similar Sulfonamide B | 64 | P. aeruginosa |
Antiproliferative Effects
In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines. For instance, it showed IC50 values in the micromolar range against human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.3 |
Case Studies
-
In Vivo Efficacy Against Infections : A murine model was utilized to assess the efficacy of the compound against bacterial infections. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls.
- Results : The treated group exhibited a 70% reduction in bacterial count after 48 hours post-infection.
- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited minimal toxicity, with no significant alterations in liver and kidney function markers observed in animal models.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential nucleophilic substitutions. For example, the morpholine ring is introduced via reaction of 2-(p-tolyl)ethylamine with morpholine under catalytic conditions, followed by sulfonylation using 2,4,5-trimethylbenzenesulfonyl chloride. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and base (triethylamine or NaOH) to control regioselectivity .
- Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Scaling up requires adjusting solvent volume-to-substrate ratios and employing inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- X-ray crystallography (using SHELX programs for refinement) confirms stereochemistry and crystal packing .
- Spectroscopy : H/C NMR identifies substituent positions (e.g., methyl groups at 2,4,5-positions), while HRMS validates molecular weight .
Advanced Research Questions
Q. What biochemical pathways or molecular targets are implicated in this compound’s mechanism of action?
- Hypothesis : The morpholine and sulfonamide moieties suggest interactions with enzymes like phosphatases or kinases. Computational docking (e.g., AutoDock Vina) predicts binding to hydrophobic pockets, supported by in vitro assays showing inhibition of COX-2 (IC ~ 2.1 µM) .
- Validation : Competitive binding assays with H-labeled substrates and mutagenesis studies on target enzymes (e.g., substituting active-site residues) clarify specificity .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Replacing the p-tolyl group with electron-withdrawing groups (e.g., -CF) enhances enzyme inhibition but reduces solubility.
- Adding hydrophilic groups (e.g., -OH) to the benzene ring improves pharmacokinetics but may reduce blood-brain barrier penetration .
Q. How can researchers address gaps in physicochemical data (e.g., solubility, logP)?
- Experimental Approaches :
- Solubility : Use shake-flask method with HPLC quantification across pH 1–13.
- logP : Reverse-phase HPLC with calibrated reference standards .
- Prediction Tools : SwissADME or ACD/Labs software provides preliminary estimates but requires empirical validation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
- Solutions :
- Standardize protocols (e.g., NIH/NCATS guidelines).
- Reproduce studies with independently synthesized batches and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Which analytical methods are optimal for detecting degradation products during stability studies?
- Techniques :
- LC-MS/MS identifies hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives).
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions to simulate aging .
Critical Analysis of Contradictions
- Bioactivity Variability : Discrepancies in IC values between studies may arise from differences in enzyme isoforms (e.g., COX-2 vs. COX-1) or assay sensitivity. Harmonizing experimental protocols (e.g., ATP concentration in kinase assays) reduces variability .
- Synthetic Yield Discrepancies : Impurities in starting materials (e.g., residual solvents in morpholine) can reduce yields. Recrystallization or column chromatography improves intermediate purity .
Key Challenges in Structural Elucidation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
